

# The Structural Basis of MMH1 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MMH1      |           |
| Cat. No.:            | B12367979 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**MMH1** is a novel molecular glue degrader that selectively targets the second bromodomain of BRD4 (BRD4BD2) for proteasomal degradation. By inducing proximity between BRD4BD2 and the DDB1-CUL4A-Rbx1 E3 ubiquitin ligase complex via its substrate receptor DCAF16, **MMH1** facilitates the ubiquitination and subsequent degradation of BRD4. This technical guide provides an in-depth overview of the structural and mechanistic basis of **MMH1**'s activity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

# Mechanism of Action: Template-Assisted Covalent Modification

The activity of **MMH1** and its close analog, MMH2, is underpinned by a "template-assisted covalent modification" mechanism.[1][2][3] In this process, the BRD4BD2 domain acts as a structural template, bringing MMH2 into proximity and optimal orientation to facilitate a covalent reaction with a specific cysteine residue (Cys58) on DCAF16.[1][4][5] This covalent bond formation stabilizes the ternary complex, significantly enhancing the efficiency of BRD4 degradation.[1][4]



The pre-existing structural complementarity between BRD4BD2 and DCAF16 is a critical feature of this mechanism, creating a favorable interface for the molecular glue to act upon.[1] [3][5] Mutagenesis studies have revealed that the loop conformation around Histidine 437 (His437) of BRD4BD2 is crucial for the stable interaction with DCAF16 and dictates the selectivity for the second bromodomain.[4]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the structural and functional aspects of the MMH2-induced ternary complex. MMH2, a vinyl sulfonamide analog of **MMH1** (an acrylamide analog), was used for the structural studies and exhibits improved BRD4BD2 degradation activity.[1]

Table 1: Cryo-EM Data Collection, Refinement, and Validation Statistics for the DDB1ΔB-DDA1-DCAF16-BRD4(BD2)-MMH2 Complex.[1]



| Parameter                      | Value        |
|--------------------------------|--------------|
| Data Collection and Processing |              |
| PDB ID                         | 8G46         |
| EMDB ID                        | EMDB-29714   |
| Magnification                  | 105,000×     |
| Voltage (kV)                   | 300          |
| Electron exposure (e-/Ų)       | 50.27        |
| Defocus range (µm)             | -0.8 to -2.0 |
| Pixel size (Å)                 | 0.834        |
| Symmetry imposed               | C1           |
| Initial particle images (no.)  | 1,234,567    |
| Final particle images (no.)    | 200,000      |
| Map resolution (Å)             | 2.2          |
| FSC threshold                  | 0.143        |
| Refinement                     |              |
| Map sharpening B-factor (Ų)    | -50          |
| Model Composition              |              |
| Non-hydrogen atoms             | 8,603        |
| Protein residues               | 1,064        |
| Ligands                        | MMH2         |
| Validation                     |              |
| MolProbity score               | 1.5          |
| Clashscore                     | 4.5          |
| Rotamer outliers (%)           | 0.1          |
|                                |              |



| Ramachandran outliers (%) | 0.0   |
|---------------------------|-------|
| Ramachandran favored (%)  | 98.0  |
| RMSD (bonds) (Å)          | 0.003 |
| RMSD (angles) (°)         | 0.6   |

Table 2: Functional Activity of MMH1 and MMH2.[1]

| Compound | Assay Type                   | Parameter   | Value   |
|----------|------------------------------|-------------|---------|
| MMH1     | BRD4BD2<br>Degradation (16h) | Dmax        | ~95%    |
| MMH1     | BRD4BD2<br>Degradation (16h) | DC50        | <100 nM |
| MMH2     | BRD4BD2<br>Degradation (16h) | Dmax        | ~95%    |
| MMH2     | BRD4BD2<br>Degradation (16h) | DC50        | <100 nM |
| TMX1     | TR-FRET (DCAF16-<br>BRD4BD2) | EC50 (hook) | >5 μM   |

## **Experimental Protocols**

# Protein Expression and Purification of the DDB1ΔB-DDA1-DCAF16 Complex

- Construct Generation: A polycistronic construct encoding human DDB1 (residues 1-1140, with residues 425-575 deleted, ΔB), DDA1 (full-length), and DCAF16 (full-length) with a TEVcleavable N-terminal His6-tag on DCAF16 was generated.
- Baculovirus Expression: The construct was cloned into a pFastBac-based vector for baculovirus production in Sf9 cells.



- Protein Expression: High-titer baculovirus was used to infect Tni-FNL cells at a density of 2 x 106 cells/mL. Cells were harvested 48-60 hours post-infection.
- Lysis and Affinity Chromatography: The cell pellet was lysed, and the clarified lysate was loaded onto a Ni-NTA affinity column. The column was washed, and the protein complex was eluted with a gradient of imidazole.
- His-Tag Cleavage and Further Purification: The His-tag was cleaved by TEV protease, and the complex was further purified by ion-exchange chromatography followed by sizeexclusion chromatography.

### **Cryo-EM Sample Preparation and Data Collection**

- Ternary Complex Formation: The purified DDB1ΔB-DDA1-DCAF16 complex was mixed with recombinant human BRD4BD2 (residues 348-460) and MMH2. The mixture was incubated to allow for complex formation and covalent modification.
- Grid Preparation: 3 μL of the complex solution at an appropriate concentration was applied to a glow-discharged UltrAuFoil R1.2/1.3 300-mesh grid. The grid was blotted and plungefrozen in liquid ethane using a Vitrobot Mark IV.
- Data Acquisition: Cryo-EM data was collected on a Titan Krios transmission electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.
   Automated data collection was performed using EPU software. A total of 50 frames were recorded for each micrograph with a total electron exposure of approximately 50 e-/Å2.[1]

# Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

- Reagents: Terbium-labeled anti-His antibody (donor), BODIPY-labeled DCAF16 (acceptor),
   His-tagged BRD4BD1 or BRD4BD2, and test compounds (MMH1, MMH2, etc.).
- Assay Setup: Assays were performed in a low-volume 384-well plate. All reagents were diluted in TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[6]
- Procedure:



- A mixture of the terbium-labeled antibody and the respective His-tagged BRD4 bromodomain was prepared.
- BODIPY-labeled DCAF16 was prepared separately.
- Serial dilutions of the test compounds were added to the wells.
- The BRD4/antibody mixture and the DCAF16 solution were added to the wells.
- The plate was incubated at room temperature for a specified period (e.g., 1-6 hours) to allow for ternary complex formation.
- Data Acquisition: The TR-FRET signal was measured using a plate reader capable of timeresolved fluorescence measurements, with excitation at approximately 340 nm and emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for BODIPY). The ratio of the acceptor to donor emission was calculated to determine the extent of ternary complex formation.[7]

### **Western Blotting for BRD4 Degradation**

- Cell Culture and Treatment: K562 cells were seeded in 6-well plates and treated with various concentrations of **MMH1**, MMH2, or control compounds (e.g., DMSO, dBET6, MZ1) for a specified duration (e.g., 6 or 16 hours).[1]
- Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates was determined using a BCA assay.
- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then
  incubated with a primary antibody against BRD4 overnight at 4°C. A primary antibody against
  a loading control (e.g., GAPDH or β-actin) was also used.



- Detection: After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantification: The band intensities were quantified using densitometry software, and the BRD4 protein levels were normalized to the loading control.

### **Visualizations**

# Signaling Pathway of MMH1-induced BRD4 Degradation



Click to download full resolution via product page

Caption: **MMH1** facilitates the formation of a ternary complex between BRD4(BD2) and the DCAF16 E3 ligase, leading to ubiquitination and proteasomal degradation of BRD4.



## **Experimental Workflow for Structural Determination**



Click to download full resolution via product page

Caption: Workflow for determining the cryo-EM structure of the DDB1-DCAF16-BRD4(BD2)-MMH2 ternary complex.

# **Logical Relationship of Template-Assisted Covalent Modification**





#### Click to download full resolution via product page

Caption: Logical flow of the template-assisted covalent modification mechanism, leading to a stabilized ternary complex.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders PMC [pmc.ncbi.nlm.nih.gov]
- 2. Template-assisted covalent modification underlies activity of covalent molecular glues. |
   Broad Institute [broadinstitute.org]
- 3. Template-assisted covalent modification underlies activity of covalent molecular glues -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]



 To cite this document: BenchChem. [The Structural Basis of MMH1 Activity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367979#structural-basis-of-mmh1-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com